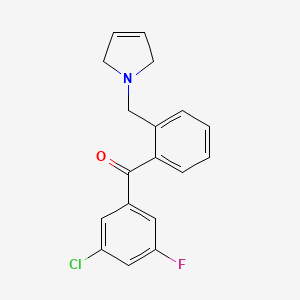

(3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(3-chloro-5-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJRABGLXQLQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643948 | |

| Record name | (3-Chloro-5-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-66-1 | |

| Record name | Methanone, (3-chloro-5-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-chloro-5-fluorophenyl moiety, which can be achieved through halogenation reactions. The 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl group can be synthesized via a series of reactions involving pyrrole and benzyl derivatives. The final step usually involves coupling these two moieties under specific conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

(3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials

Wirkmechanismus

The mechanism of action of (3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methodological Considerations

- Crystallography : SHELX enables structural determination of analogs (e.g., ), highlighting the importance of halogen and heterocycle positioning in crystal packing.

- Spectroscopy : NMR data for analogs () suggest the target compound’s dihydro-pyrrol protons would resonate at δ 2.5–3.5 ppm, distinct from aromatic protons (δ 6.8–7.6 ppm) .

Biologische Aktivität

The compound (3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure with a chloro and fluoro substituent on the phenyl rings, along with a pyrrolidine moiety. Its molecular formula is C18H18ClFNO, and it possesses significant lipophilicity due to the aromatic rings, which may enhance its bioavailability.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that are comparable to established chemotherapeutic agents such as doxorubicin.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | |

| U251 (glioblastoma) | <15 | |

| HT29 (colon carcinoma) | <20 |

The structure-activity relationship (SAR) analysis suggests that the presence of both halogen substituents and the pyrrolidine group contributes to its enhanced activity against these cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Molecular dynamics simulations have demonstrated that it interacts with key proteins involved in apoptotic pathways, including Bcl-2 family proteins. These interactions primarily occur through hydrophobic contacts, which stabilize the binding of the compound to the target proteins .

Case Studies

- In Vivo Efficacy : In a murine model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the importance of dosage and administration route in maximizing therapeutic effects without substantial toxicity .

- Combination Therapy : A recent study explored the efficacy of combining this compound with traditional chemotherapeutics. The results indicated that co-treatment enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for overcoming drug resistance in cancer therapy .

Toxicology and Safety Profile

Toxicological assessments have indicated a favorable safety profile for this compound at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.

Q & A

Basic: What are the standard synthetic routes for this compound, and how is purity ensured during synthesis?

Answer:

The compound is typically synthesized via multi-step condensation reactions. A common approach involves coupling halogenated aryl ketones with pyrrolidine derivatives under reflux conditions. For example, analogous methanone derivatives have been prepared using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, followed by purification via recrystallization (e.g., methanol or ethanol) to achieve ≥95% purity . Characterization relies on 1H/13C-NMR , IR spectroscopy , and X-ray crystallography to confirm structural integrity . Purity is further validated using HPLC with UV detection, ensuring minimal byproduct contamination .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Due to the presence of halogen and aromatic moieties, strict safety protocols are required:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.

- First-aid Measures: Immediate rinsing with water for skin contact and medical consultation for ingestion .

- Waste Disposal: Halogenated waste should be segregated and treated as hazardous .

Advanced: How can Density Functional Theory (DFT) studies enhance the understanding of this compound’s electronic properties?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

- Electron Density Distribution: Identifying electrophilic/nucleophilic sites for reactivity analysis.

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps correlate with stability and optical properties.

- Vibrational Frequencies: IR spectra simulations aid in assigning experimental peaks .

For accurate results, optimize molecular geometries using crystallographic data (e.g., bond lengths/angles from X-ray structures) as input .

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data?

Answer:

Common discrepancies in NMR/IR data arise from solvent effects, conformational flexibility, or basis set limitations in DFT. Mitigation strategies include:

- Solvent Correction: Use polarizable continuum models (PCM) in computational settings.

- Dynamic Effects: Perform molecular dynamics (MD) simulations to account for rotational barriers.

- Higher-Level Theory: Employ MP2 or CCSD(T) for critical electronic states .

For example, overlapping 1H-NMR signals in pyrrolidine derivatives may require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .

Experimental Design: What factors influence the reproducibility of synthetic procedures for this compound?

Answer:

Key variables include:

- Reaction Temperature: Precise control (±2°C) during reflux to avoid side reactions.

- Catalyst Loading: Optimize transition-metal catalysts (e.g., Pd for cross-coupling) to balance yield and cost.

- Purification: Gradient crystallization (slow cooling) improves crystal quality for X-ray analysis .

Documenting reaction time , solvent polarity , and moisture sensitivity (e.g., using molecular sieves) is critical for protocol replication .

Data Contradiction Analysis: How can limitations in experimental design affect the generalizability of results?

Answer:

A study on similar compounds highlighted two pitfalls:

- Limited Sample Diversity: Small datasets (e.g., 8 initial samples) reduce statistical power, necessitating larger-scale validation .

- Degradation Artifacts: Prolonged reaction times (>9 hours) may degrade labile groups (e.g., fluoro or chloro substituents). Stabilize samples via cooling or inert atmospheres .

To address this, use accelerated stability testing (e.g., thermal stress at 40°C) to predict degradation pathways .

Advanced: What strategies optimize the regioselectivity of halogenated aryl ketone derivatives during synthesis?

Answer:

Regioselectivity in halogenated systems is influenced by:

- Directing Groups: Electron-withdrawing substituents (e.g., -F, -Cl) guide electrophilic attacks to meta/para positions.

- Catalytic Systems: Pd/XPhos catalysts enhance cross-coupling efficiency in sterically hindered environments.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Monitor progress via TLC or GC-MS to terminate reactions at optimal conversion .

Basic: What analytical techniques are most effective for characterizing the crystalline structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolves bond lengths, angles, and packing motifs. For example, SCXRD confirmed dihedral angles between aryl rings in related methanones .

- Powder XRD: Assesses batch-to-batch crystallinity consistency.

- Differential Scanning Calorimetry (DSC): Detects polymorphic transitions or solvate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.